4-Bromo-3-fluorobenzene-1,2-diol
Description
Properties
IUPAC Name |
4-bromo-3-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBKSOMLVKZASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150190-99-1 | |
| Record name | 4-bromo-3-fluorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination and Fluorination Steps
The initial step employs catechol (benzene-1,2-diol) as the starting material. Bromine (Br₂) and a fluorine source (e.g., HF or F₂) are introduced under acidic conditions to achieve selective substitution at the 3- and 4-positions. The reaction is typically conducted at 0–5°C to minimize polysubstitution and oxidation byproducts. A catalytic amount of iron(III) bromide (FeBr₃) enhances electrophilic attack, directing bromine to the para position relative to the existing hydroxyl groups. Subsequent fluorination utilizes hydrogen fluoride-pyridine complexes to ensure controlled reactivity, yielding 3-fluoro-4-bromobenzene-1,2-diol with >80% purity.
Key Reaction Conditions:
| Parameter | Specification |
|---|---|
| Temperature | 0–5°C (bromination), 20–25°C (fluorination) |
| Solvent | Dichloromethane or acetic acid |
| Catalysts | FeBr₃ (0.1–0.5 mol%) |
| Reaction Time | 4–6 hours (bromination), 2–3 hours (fluorination) |
Hydroxylation Process
The hydroxyl groups are introduced via acid-catalyzed hydrolysis of protected intermediates. For example, acetylated precursors are treated with hydrochloric acid (HCl) in a methanol-water mixture (3:1 v/v) at reflux (70–80°C) for 8–12 hours. This step achieves near-quantitative deprotection while preserving the halogen substituents.
Diazonium Salt Intermediate Method
An alternative route leverages diazonium salts to improve regioselectivity. This method, detailed in a 1999 patent (EP0048411A2), involves the synthesis of 3-bromo-4-fluoro-benzaldimines as intermediates.
Synthesis of Benzaldimines
3-Bromo-4-fluorophenylglyoxylic acid is reacted with cyclohexylamine or aniline derivatives in toluene at 50–100°C. The resulting imine undergoes decarboxylation under reduced pressure, forming a diazonium salt precursor. Subsequent treatment with sulfuric acid and alcohols (e.g., methanol) generates the target compound via hydrolysis.
Advantages:
-
Higher regioselectivity (>95%) compared to direct EAS.
-
Reduced byproduct formation due to stabilized intermediates.
Industrial-Scale Synthesis Techniques
Industrial production prioritizes continuous flow processes to enhance safety and yield. Tubular reactors enable precise temperature control and rapid mixing, critical for exothermic halogenation steps. For example, a microreactor system with a residence time of 2–5 minutes achieves 90% conversion of catechol to the bromo-fluoro intermediate at 10°C.
Solvent and Catalyst Recovery
Economic and environmental considerations drive the use of green solvents (e.g., cyclopentyl methyl ether) and catalyst recycling systems. FeBr₃ is recovered via aqueous extraction and reused for up to 5 cycles without significant activity loss.
Optimization of Reaction Conditions
Temperature and Pressure Effects
Elevated temperatures (>30°C) during bromination promote debromination and oxidation, reducing yields by 15–20%. Conversely, fluorination at 25°C under 2–3 bar pressure enhances reaction rates without compromising selectivity.
Solvent Optimization
Polar aprotic solvents like dimethylformamide (DMF) improve halogen solubility but necessitate post-reaction purification. Recent studies highlight ionic liquids (e.g., [BMIM][BF₄]) as sustainable alternatives, offering dual roles as solvents and catalysts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Electrophilic Substitution | 75–80 | 85–90 | High | 120–150 |
| Diazonium Salt Route | 85–90 | 92–95 | Moderate | 200–220 |
| Continuous Flow Process | 90–95 | 98–99 | High | 90–110 |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromine or fluorine sources under acidic or basic conditions.
Major Products:
Oxidation: Formation of 4-bromo-3-fluoro-1,2-benzoquinone.
Reduction: Formation of benzene-1,2-diol.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-Bromo-3-fluorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorobenzene-1,2-diol involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form reactive intermediates that interact with nucleophiles, leading to various chemical transformations. The pathways involved include the formation of arenium ions and subsequent deprotonation to restore aromaticity .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
*Calculated based on analogous structures.
Biological Activity
4-Bromo-3-fluorobenzene-1,2-diol is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and toxicology. This compound's unique structure, featuring both bromine and fluorine substituents along with two hydroxyl (-OH) groups, suggests potential biological activities that merit detailed exploration. This article reviews the available literature on the biological activity of this compound, including its synthesis, metabolic pathways, and biological effects.
This compound can be synthesized through various methods, typically involving electrophilic aromatic substitution reactions. The presence of hydroxyl groups significantly influences its reactivity and solubility in biological systems. The compound's molecular structure can be represented as follows:
Metabolism and Excretion
Metabolic studies indicate that halogenated compounds undergo significant biotransformation in vivo. For example, after administration of 1-bromo-3-fluorobenzene to rats, urinary recovery of fluorine was about 78%, with metabolites identified as sulfate and glucuronide conjugates . These findings suggest that this compound may also be metabolized through similar pathways.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of various brominated phenols found that compounds with hydroxyl groups exhibited enhanced activity against certain bacterial strains. While direct studies on this compound are lacking, its structural similarity to effective antimicrobial agents suggests potential efficacy against pathogenic bacteria .
Case Study 2: Cytotoxicity
Research into the cytotoxic effects of halogenated phenols has demonstrated that compounds like this compound may induce apoptosis in cancer cell lines. The presence of hydroxyl groups is thought to enhance interactions with cellular targets involved in apoptosis pathways.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-bromo-3-fluorobenzene-1,2-diol, and how does stereochemistry influence its reactivity?
Methodological Answer: The synthesis typically involves halogenation and hydroxylation steps. For bromo-fluorinated diols, regioselective bromination of fluorocatechol derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid solvent, 0–5°C) is effective . Stereochemical considerations are critical: the relative positions of Br and F on the aromatic ring dictate electronic effects (e.g., inductive withdrawal) that influence nucleophilic aromatic substitution or coupling reactions. X-ray crystallography and DFT calculations are recommended to confirm stereochemistry and predict reactivity .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Methodological Answer: Combine chromatographic (HPLC with UV detection) and spectroscopic techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% by area normalization).
- NMR : and NMR spectra should confirm the substitution pattern (e.g., coupling constants between F and adjacent H atoms).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z for : ~223.92) .
Advanced Research Questions
Q. How do electronic effects from bromine and fluorine substituents impact the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nature of Br and F deactivates the aromatic ring, directing electrophilic attacks to specific positions. For Suzuki-Miyaura coupling, the Br atom at position 4 is more reactive than F at position 3 due to lower electronegativity. Computational modeling (e.g., using Gaussian with B3LYP/6-31G* basis sets) can map charge distribution and predict regioselectivity. Experimental validation via kinetic studies (monitoring reaction intermediates via LC-MS) is advised .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
- Standardized Assays : Use uniform cell lines (e.g., HEK293 for toxicity) and control for metabolic stability (e.g., liver microsomal assays).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Br with Cl) and compare IC values.
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding factors .
Q. How can the genotoxic potential of this compound be assessed, given structural similarities to benzene-1,2-diol derivatives?
Methodological Answer: Follow OECD guidelines for genotoxicity testing:
- Ames Test : Use TA98 and TA100 bacterial strains with/without metabolic activation (S9 fraction).
- Micronucleus Assay : Evaluate chromosomal damage in mammalian cells (e.g., CHO-K1 cells).
- Comparative Analysis : Benchmark against benzene-1,2-diol, which is classified as mutagenic (Muta 2) under ECHA guidelines . Mitigate risks by capping exposure levels below the TTC (Threshold of Toxicological Concern) for DNA-reactive mutagens (0.15 μg/day) .
Q. What computational tools are optimal for predicting the metabolic pathways of this compound in biological systems?
Methodological Answer: Use in silico platforms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
